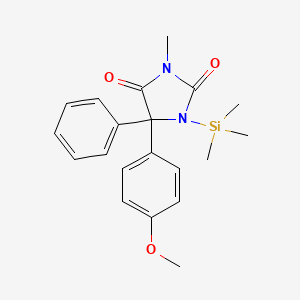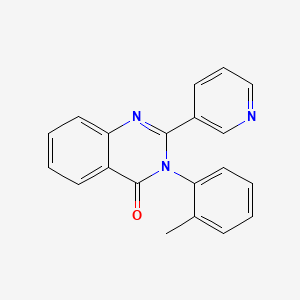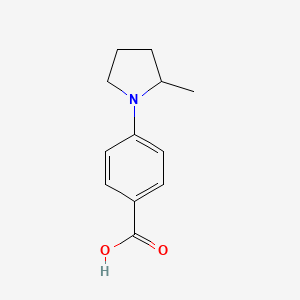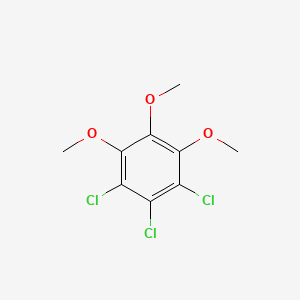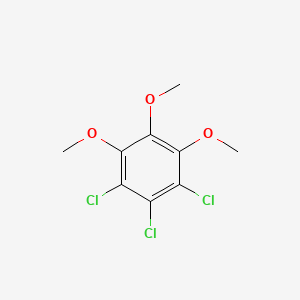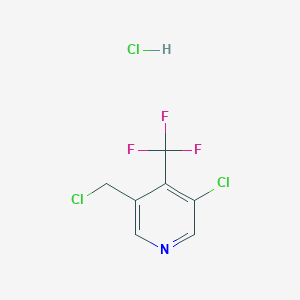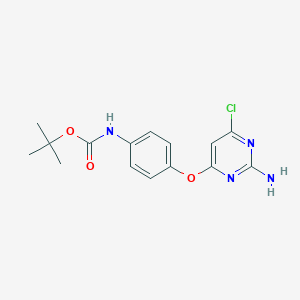
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate typically involves the reaction of 2-amino-6-chloropyrimidine with tert-butyl 4-hydroxyphenylcarbamate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to ensure high purity and yield, with additional steps such as recrystallization or chromatography used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and phenol.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and phenol, while oxidation can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets. The amino and chloropyrimidine groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-amino-6-chloropyrimidin-5-yloxy)ethylmethylcarbamate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 2,4,6-Tri-tert-butylpyrimidine
Uniqueness
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H17ClN4O3 |
|---|---|
Molecular Weight |
336.77 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-amino-6-chloropyrimidin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C15H17ClN4O3/c1-15(2,3)23-14(21)18-9-4-6-10(7-5-9)22-12-8-11(16)19-13(17)20-12/h4-8H,1-3H3,(H,18,21)(H2,17,19,20) |
InChI Key |
TZMDHQXDZYBCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
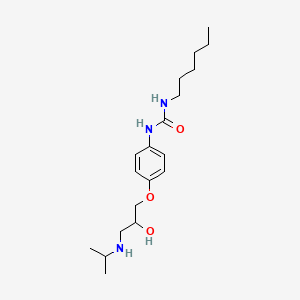
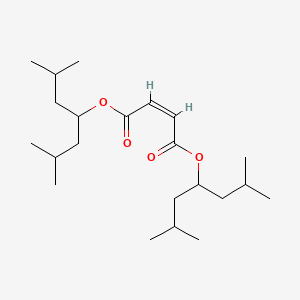
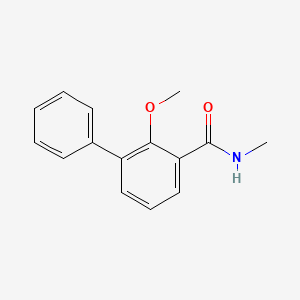
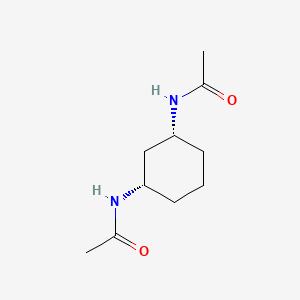
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
